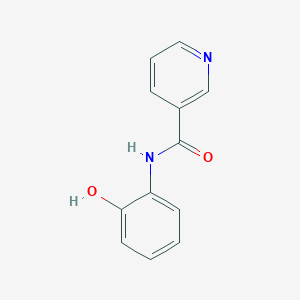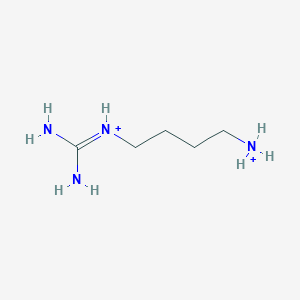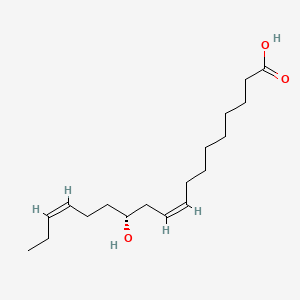
Dihydromelilotoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-O-beta-D-glucosylphenyl)propanoic acid is a beta-D-glucoside and an aromatic carboxylic acid.
Scientific Research Applications
Biohydrometallurgy Developments
Dihydromelilotoside has been explored in the field of biohydrometallurgy. This area focuses on the application of biological methods for metal recovery, particularly from low-grade ores. Advances in biohydrometallurgy have evolved from laboratory-scale demonstrations to the development of commercial-scale microbial bioleach systems (Brierley, 2008).
Anticancer Properties
Research into the anticancer effects of similar compounds, such as 7,8-dihydromethysticin, against specific cancer cells like leukemia HL-60 cells, has shown promising results. These studies focus on aspects such as cell cycle disruption, inhibition of cell migration, and targeting specific pathways like JAK/STAT (Xiao, Deng, Jiang, & Wang, 2021).
Neuroprotection and Cellular Protection
Certain studies have examined the neuroprotective capabilities of dihydromethysticin, a compound structurally related to dihydromelilotoside. This research is particularly focused on the protective effects against ischemic brain damage in rodent models, indicating potential applications in neuroprotection (Backhauß & Krieglstein, 1992).
Antioxidant Activities
A study on Dendrobium aurantiacum var. denneanum identified dihydromelilotoside as a potent antioxidant. This compound, along with others like cis-melilotoside and trans-melilotoside, was isolated and demonstrated significant antioxidant activities, indicating its potential for therapeutic use in conditions related to oxidative stress (Yang, Han, Nakamura, Hattori, Wang, & Xu, 2007).
High-Performance Liquid Chromatography Applications
High-performance liquid chromatography-diode array detection/electrospray ionization mass spectrometry methods have been developed for analyzing compounds like dihydromelilotoside. This approach is crucial for characterizing and quantifying such compounds in medicinal plants, demonstrating the compound's relevance in pharmacognosy and medicinal chemistry (Yang, Nakamura, Hattori, Wang, Bligh, & Xu, 2007).
properties
Molecular Formula |
C15H20O8 |
|---|---|
Molecular Weight |
328.31 g/mol |
IUPAC Name |
3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H20O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-4,10,12-16,19-21H,5-7H2,(H,17,18)/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
FXEOLMWSBWXMSF-TVKJYDDYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)




![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)





![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide](/img/structure/B1238678.png)
